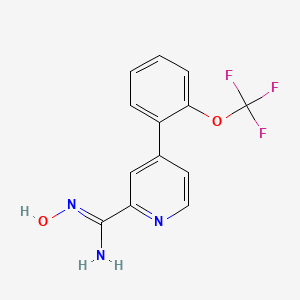
N-Hydroxy-4-(2-trifluoromethoxyphenyl)-pyridine-2-carboxamidine
Descripción general
Descripción
“N-Hydroxy-4-(2-trifluoromethoxyphenyl)-pyridine-2-carboxamidine” is a chemical compound with the molecular formula C13H10F3N3O2 and a molecular weight of 297.23 g/mol .
Physical And Chemical Properties Analysis
The molecular formula of “N-Hydroxy-4-(2-trifluoromethoxyphenyl)-pyridine-2-carboxamidine” is C13H10F3N3O2, and it has a molecular weight of 297.23 g/mol .Aplicaciones Científicas De Investigación
-
Hypophosphorous Acid Derivatives
- Scientific Field : Medicinal Chemistry and Biochemistry .
- Application Summary : These derivatives have antihyperalgic activity and biological applications . They are particularly useful for treating neurodegenerative disease and brain disorders .
- Methods of Application : The exact methods of application or experimental procedures are not specified in the source .
- Results or Outcomes : The derivatives have shown to have agonist or antagonist properties for metabotropic glutamate receptors (mGluRs), particularly for group III, subtype 4 (mGlu4Rs) .
-
Fmoc-N-Me-Trp(Trt)-OH
- Scientific Field : Medicinal Chemistry, Biochemistry, and Pharmaceutical Sciences.
- Application Summary : This compound is used in peptide synthesis, as a fluorescent tag for protein labeling, as a substrate for enzyme assays, and as a precursor for the synthesis of bioactive compounds. It is also used in the synthesis of peptide-based drugs, as well as for the development of new drugs.
- Methods of Application : Fmoc-N-Me-Trp(Trt)-OH acts as a substrate for various enzymes, such as tryptophan synthase and tryptophanase. It is also used as a fluorescent tag for protein labeling, as it can be easily detected by fluorescence microscopy.
- Results or Outcomes : Fmoc-N-Me-Trp(Trt)-OH has been shown to have a variety of biochemical and physiological effects. It has been shown to have anticonvulsant activity, as well as neuroprotective effects. It has also been shown to have antidepressant and anxiolytic effects, and to be an effective inhibitor of monoamine oxidase. Additionally, Fmoc-N-Me-Trp(Trt)-OH has been shown to have anti-inflammatory and anti-cancer effects.
Propiedades
IUPAC Name |
N'-hydroxy-4-[2-(trifluoromethoxy)phenyl]pyridine-2-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3N3O2/c14-13(15,16)21-11-4-2-1-3-9(11)8-5-6-18-10(7-8)12(17)19-20/h1-7,20H,(H2,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOLHQWVZGLIEDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=NC=C2)C(=NO)N)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C2=CC(=NC=C2)/C(=N/O)/N)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Hydroxy-4-(2-trifluoromethoxyphenyl)-pyridine-2-carboxamidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



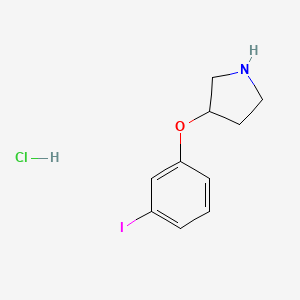
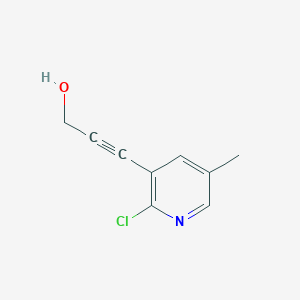
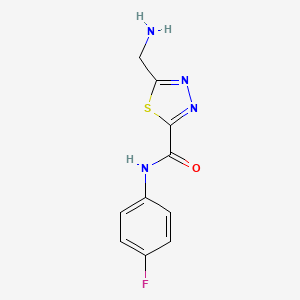
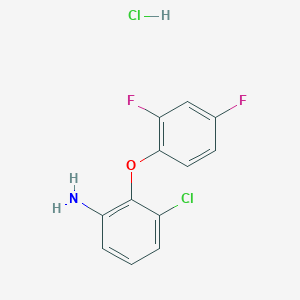
![3-[(3-Methyl-4-nitrophenoxy)methyl]piperidine hydrochloride](/img/structure/B1451111.png)
![3-[(4-Fluorobenzyl)oxy]pyrrolidine hydrochloride](/img/structure/B1451112.png)
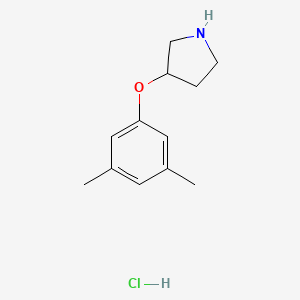
![Methyl 2-[4-(4-piperidinyloxy)phenyl]acetate hydrochloride](/img/structure/B1451120.png)
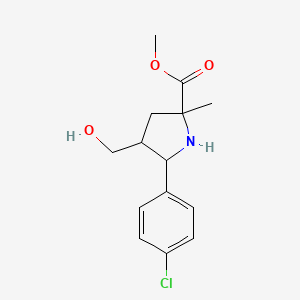
![N-[4-(Sec-butoxy)benzyl]-3-isopropoxyaniline](/img/structure/B1451122.png)
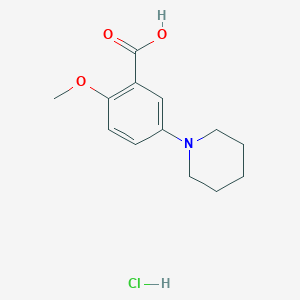

![2-(1,4-Diazepan-1-yl)benzo[d]thiazole 2,2,2-trifluoroacetate](/img/structure/B1451126.png)
![Ethyl 4-methyl-2-[(6-methylpyridin-3-YL)oxy]-1,3-thiazole-5-carboxylate](/img/structure/B1451129.png)